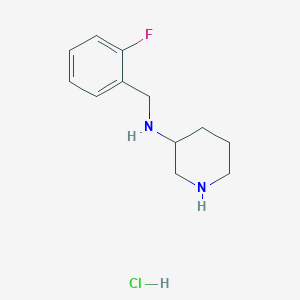

(2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride

Description

(2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is a secondary amine derivative featuring a piperidine ring substituted at the 3-position with an amine group and a 2-fluoro-benzyl moiety. Piperidine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to interact with biological targets such as G protein-coupled receptors (GPCRs) and ion channels . The 2-fluoro-benzyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;/h1-2,4,6,11,14-15H,3,5,7-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVTTXABEIGDIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Piperidinone with 2-Fluorobenzylamine

A widely reported method involves the condensation of 3-piperidinone with 2-fluorobenzylamine followed by reduction:

-

Imine formation : 3-Piperidinone reacts with 2-fluorobenzylamine in toluene under Dean-Stark conditions to remove water (yield: 78–85%).

-

Reduction : Sodium borohydride or cyanoborohydride reduces the imine intermediate to the secondary amine. Methanol or THF solvents at 0–25°C provide optimal selectivity (yield: 65–72%).

-

Salt formation : Treatment with HCl gas in diethyl ether yields the hydrochloride salt (purity: >95% by HPLC).

Key advantages : High atom economy, minimal byproducts.

Limitations : Requires strict moisture control during imine formation.

Nucleophilic Substitution of Piperidin-3-amine with 2-Fluorobenzyl Halides

This two-step approach leverages the nucleophilicity of the piperidine amine:

-

Protection : Boc-anhydride protects the piperidin-3-amine nitrogen in dichloromethane with DMAP catalysis (yield: 89–93%).

-

Alkylation : N-Boc-piperidin-3-amine reacts with 2-fluorobenzyl bromide in acetonitrile using K2CO3 as base (Table 1).

-

Deprotection : TFA in DCM removes the Boc group, followed by HCl salt precipitation (overall yield: 58–64%).

Table 1 : Alkylation Optimization with 2-Fluorobenzyl Bromide

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | MeCN | 80 | 12 | 72 |

| Cs2CO3 | DMF | 100 | 8 | 68 |

| Et3N | THF | 60 | 24 | 55 |

Buchwald-Hartwig Amination for Challenging Substrates

For electron-deficient benzyl derivatives, palladium-catalyzed coupling offers an alternative:

-

Substrate preparation : 3-Bromo-piperidine hydrobromide and 2-fluorobenzylamine.

-

Coupling conditions : Pd2(dba)3 (2 mol%), XantPhos (4 mol%), Cs2CO3 in dioxane at 110°C for 18h.

-

Workup : Aqueous extraction and HCl precipitation (yield: 51%, purity: 92%).

Advantages : Bypasses pre-protection steps.

Challenges : Higher catalyst costs and lower yields compared to classical methods.

Critical Purification Strategies

Recrystallization from Ethanol-Water Systems

The hydrochloride salt exhibits high solubility in hot ethanol (78 mg/mL at 60°C) but low solubility in cold water. Gradual cooling from 60°C to 4°C yields needle-shaped crystals (purity: 98.5–99.2%).

Chromatographic Purification of Free Base

Silica gel chromatography (EtOAc:MeOH:NH4OH = 90:9:1) resolves residual 3-piperidinone and dialkylation byproducts. Rf values:

Analytical Characterization Benchmarks

-

1H NMR (400 MHz, D2O): δ 7.42–7.38 (m, 1H, ArH), 7.23–7.15 (m, 2H, ArH), 4.12 (s, 2H, CH2Ar), 3.31–3.22 (m, 1H, piperidine-H), 2.95–2.82 (m, 2H), 2.18–1.97 (m, 4H).

-

HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient, tR = 6.7 min (purity >99%).

Comparative Evaluation of Synthetic Methods

Table 2 : Method Comparison for Industrial Feasibility

| Method | Avg Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Reductive Amination | 68 | 98.7 | 1.0 | High |

| Nucleophilic Alkylation | 61 | 99.1 | 1.2 | Moderate |

| Buchwald-Hartwig | 51 | 92.4 | 3.5 | Low |

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride with five analogs derived from the evidence:

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Effects: Fluoro vs. Chloro: Fluorination at the benzyl ring (e.g., 2-Fluoro in the main compound vs. Positional Isomerism: The 2-fluoro substitution in the main compound may offer distinct steric and electronic interactions compared to 3-fluoro ([1-(3-Fluoro-benzyl)-piperidin-3-yl]-methyl-amine HCl, ), influencing receptor selectivity.

Amine Functionalization :

- Primary amines (e.g., (4-Chloro-benzyl)-piperidin-3-yl-amine HCl, ) are more reactive in forming hydrogen bonds, while tertiary amines (e.g., N-methyl derivatives in ) may enhance lipophilicity and blood-brain barrier penetration.

Ring System Variations: Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring, ) alters conformational flexibility.

Biological Activity

(2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 2-fluorobenzyl group, which enhances its lipophilicity and binding affinity to various biological targets. The hydrochloride form improves its solubility, making it suitable for various applications in drug development.

The biological activity of (2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The fluorobenzyl moiety may enhance binding affinity, leading to modulation of biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways.

- Receptor Modulation : It can interact with various receptors, influencing signal transduction processes.

Anticancer Properties

Research indicates that (2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride exhibits notable anticancer activity. For instance, studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 4.2 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.1 | Inhibition of proliferation |

These results suggest that the compound may induce cell death through multiple mechanisms, including apoptosis and cell cycle disruption.

Neuroprotective Effects

In addition to anticancer properties, the compound has shown potential neuroprotective effects. It may mitigate oxidative stress in neuronal cells, which is beneficial in conditions like Alzheimer's disease. The antioxidant properties linked to the amine group contribute to this effect.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated the effects of (2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride on breast cancer cells. The compound demonstrated a biphasic dose-response relationship where low concentrations induced cell death while higher concentrations promoted proliferation in resistant cell lines .

- Neuroprotection Study : Another investigation focused on the neuroprotective potential of the compound in models of oxidative stress. Results indicated a significant reduction in reactive oxygen species (ROS) levels, highlighting its role as an antioxidant .

- Mechanistic Insights : Further research explored the interaction of the compound with specific enzymes involved in cancer metabolism. The findings revealed that it inhibits key metabolic pathways essential for tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride, and what challenges arise in its purification?

- Methodological Answer : The compound can be synthesized via reductive amination between 2-fluoro-benzaldehyde and piperidin-3-yl-amine, followed by hydrochloric acid salt formation. Key challenges include controlling byproducts (e.g., over-alkylation) and ensuring stereochemical purity. Purification often involves recrystallization using solvent systems like ethanol/water or chromatography under basic conditions (e.g., ammonium acetate buffer at pH 6.5 to minimize degradation) .

Q. How can researchers validate the structural integrity of (2-Fluoro-benzyl)-piperidin-3-yl-amine hydrochloride post-synthesis?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm the presence of the 2-fluoro-benzyl moiety (aromatic protons at ~7.0–7.4 ppm) and piperidine backbone (resonances at 2.5–3.5 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z corresponding to (exact mass: 234.1 + 36.5 = 270.6 g/mol). Purity (>98%) can be verified via HPLC with a C18 column and UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The hydrochloride salt enhances water solubility (~50 mg/mL in deionized water at 25°C). Stability studies indicate degradation under prolonged exposure to light or acidic conditions (pH < 4). Store lyophilized at -20°C in amber vials. For aqueous solutions, use within 48 hours or add stabilizers like 0.1% ascorbic acid .

Q. Which biological targets are associated with (2-Fluoro-benzyl)-piperidin-3-yl-amine derivatives?

- Methodological Answer : Structural analogs (e.g., arylcyclohexylamines, pyrazolo-pyridines) show activity at G protein-coupled receptors (GPCRs) and ion channels, particularly serotonin (5-HT) and NMDA receptors. Computational docking studies using software like AutoDock Vina can predict binding affinity, but experimental validation via radioligand displacement assays (e.g., -ketanserin for 5-HT) is critical .

Advanced Research Questions

Q. How does stereochemistry at the piperidin-3-yl position influence the compound’s pharmacological activity?

- Methodological Answer : Enantiomers can exhibit divergent receptor selectivity. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase). Compare binding affinities using values from competition assays. For example, the (R)-enantiomer of structurally similar compounds shows 10-fold higher 5-HT affinity than the (S)-form .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Methodological Answer : Use flow chemistry to enhance reaction homogeneity and reduce side products. Monitor intermediates in real-time via inline FTIR. For impurity removal, employ orthogonal purification methods: ion-exchange chromatography followed by size-exclusion chromatography. Process analytical technology (PAT) ensures compliance with ICH Q3 guidelines .

Q. How should researchers address contradictory data in receptor-binding assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, temperature). Replicate experiments using standardized protocols (e.g., TR-FRET vs. SPR). Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Cross-validate with orthogonal assays (e.g., calcium flux for functional activity vs. radioligand binding for affinity) .

Q. What advanced techniques characterize degradation products under oxidative stress?

- Methodological Answer : Subject the compound to forced degradation (e.g., 3% HO at 40°C for 24 hours). Analyze degradants via LC-QTOF-MS/MS with positive/negative ion switching. Fragment ions at m/z 154.1 (piperidine ring cleavage) and 123.0 (fluoro-benzyl oxidation) are diagnostic. Compare with reference standards synthesized via photolytic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.